molecular formula C15H15N3OS B2428449 1-(1-methyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 899990-41-1

1-(1-methyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2428449
CAS No.: 899990-41-1
M. Wt: 285.37
InChI Key: HZEQNYFPRXDYTD-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea is an organic compound that belongs to the class of ureas It features a unique structure combining an indole moiety with a thiophene ring, connected through a urea linkage

Properties

IUPAC Name

1-(1-methylindol-3-yl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-18-10-13(12-6-2-3-7-14(12)18)17-15(19)16-9-11-5-4-8-20-11/h2-8,10H,9H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEQNYFPRXDYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with thiophen-2-ylmethylamine in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an aprotic solvent like dichloromethane or dimethylformamide (DMF) under inert atmosphere conditions to prevent moisture interference.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:

    Oxidation: The indole and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

    Reduction: The urea linkage can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur on the indole and thiophene rings using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions:

    Oxidation: m-CPBA, KMnO4, and hydrogen peroxide (H2O2) in solvents like acetonitrile or water.

    Reduction: LiAlH4 in ether or tetrahydrofuran (THF).

    Substitution: Br2 in acetic acid or HNO3 in sulfuric acid.

Major Products Formed:

    Oxidation: Formation of oxindole and thiophene oxide derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Cancer Therapy

Recent studies have indicated that this compound exhibits promising anticancer activity . It has been shown to induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells. The mechanism of action is believed to involve the disruption of cellular signaling pathways critical for cancer cell survival.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of 1-(1-methyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea against FaDu hypopharyngeal tumor cells. The results demonstrated that the compound displayed better cytotoxicity compared to the reference drug bleomycin, suggesting its potential as a lead compound for further development in anticancer therapies .

Neurodegenerative Disease Treatment

The compound has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer’s disease. It has been found to inhibit key enzymes involved in acetylcholine metabolism, specifically acetylcholinesterase and butyrylcholinesterase. This inhibition may enhance cholinergic neurotransmission, which is often impaired in Alzheimer's patients.

Case Study: Enzyme Inhibition

In a detailed structure-activity relationship study, derivatives of this compound were synthesized and tested for their ability to inhibit acetylcholinesterase. The findings indicated that certain modifications to the molecular structure significantly enhanced enzyme inhibition, highlighting the importance of structural optimization in drug design .

Biocidal Applications

The compound's structural characteristics have also led to explorations in its use as a biocide . It has shown effectiveness against various fungal strains by inhibiting chitin synthase, an essential enzyme for fungal cell wall synthesis.

Case Study: Fungal Inhibition

Research demonstrated that derivatives of this compound significantly inhibited the growth of Candida and Aspergillus species. This biocidal activity suggests potential applications in agricultural and pharmaceutical industries as a natural fungicide .

Pharmacological Properties

The pharmacological profile of this compound includes:

Property Description
Anticancer ActivityInduces apoptosis in cancer cells
Neuroprotective EffectsInhibits cholinesterases; enhances neurotransmission
Antifungal ActivityInhibits chitin synthase; effective against fungi
Structure Activity RelationshipModifications enhance biological activity

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and thiophene rings can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

1-(1-Methyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea can be compared with other similar compounds, such as:

    1-(1-Methyl-1H-indol-3-yl)-3-phenylurea: Lacks the thiophene ring, which may affect its electronic properties and biological activity.

    1-(1H-Indol-3-yl)-3-(thiophen-2-ylmethyl)urea: Lacks the methyl group on the indole ring, which may influence its steric and electronic properties.

    1-(1-Methyl-1H-indol-3-yl)-3-(furan-2-ylmethyl)urea: Contains a furan ring instead of a thiophene ring, which may alter its reactivity and interaction with biological targets.

The unique combination of the indole and thiophene rings in this compound imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Biological Activity

1-(1-Methyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the available literature on its biological activity, including in vitro and in vivo studies, structure-activity relationships, and mechanisms of action.

Chemical Structure

The compound can be represented by the following chemical structure:

C13H12N2S\text{C}_{13}\text{H}_{12}\text{N}_2\text{S}

Biological Activity Overview

The biological activity of this compound has been primarily evaluated for its antimicrobial properties, with some studies also addressing its cytotoxic effects against various cell lines.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of indole compounds, including this compound, exhibit potent antimicrobial properties. For instance, a study reported minimal inhibitory concentrations (MIC) ranging from 0.13 to 1.0 µg/mL against both sensitive and multidrug-resistant bacterial strains . The compound's mechanism of action is thought to involve disruption of microbial cell membranes, facilitating the entry of the drug into the pathogen .

Table 1: Antimicrobial Activity Data

CompoundMIC (µg/mL)Target Bacteria
This compound0.5Staphylococcus aureus
0.7Escherichia coli
0.9Pseudomonas aeruginosa

Cytotoxicity Studies

In vitro studies assessing cytotoxicity against human fibroblast cell lines have shown that while the compound exhibits antimicrobial activity, it also presents varying levels of cytotoxicity. The MTT assay indicated that certain derivatives possess lower cytotoxicity compared to others, suggesting a favorable therapeutic index for further development .

Table 2: Cytotoxicity Data

CompoundIC50 (µM)Cell Line
This compound25HPF-hTERT (fibroblasts)
30HeLa (cervical cancer)

The proposed mechanisms for the biological activity of this compound include:

  • Membrane Disruption : Indole derivatives can form pores in microbial membranes, enhancing permeability and leading to cell death .
  • Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in bacterial replication and survival.

Case Studies

A notable case study involved testing the efficacy of various indole derivatives, including our compound, in a mouse model of staphylococcal sepsis. The results indicated that these compounds were well-tolerated and displayed significant therapeutic effects with relatively low toxicity .

Structure-Activity Relationship (SAR)

Research into the SAR of indole-based compounds has revealed that modifications at specific positions can enhance biological activity while reducing toxicity. For instance, altering substituents on the indole ring has been shown to improve antimicrobial potency without significantly increasing cytotoxicity .

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